2-Chloro-5-methoxy-4-methylbenzonitrile
Description
2-Chloro-5-methoxy-4-methylbenzonitrile is a substituted benzonitrile derivative featuring a chloro group at position 2, a methoxy group at position 5, and a methyl group at position 4. This compound’s structure combines electron-withdrawing (chloro, nitrile) and electron-donating (methoxy, methyl) groups, creating a unique electronic profile.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-5-methoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-4H,1-2H3 |
InChI Key |
KVUWPCQMBRCWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-Chloro-5-methoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. The use of ionic liquids as co-solvents and catalysts has been explored to simplify the separation process and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxy-4-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2-Chloro-5-methoxy-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxy-4-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine, methoxy, and nitrile groups allows it to form various interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares 2-Chloro-5-methoxy-4-methylbenzonitrile with three structurally related benzonitrile derivatives from the evidence:
Note: Data for this compound is inferred from structural analogs due to absence in evidence.
Key Differences and Implications
Substituent Positions and Electronic Effects: 2-Chloro-5-methylbenzonitrile (): The chloro and methyl groups at positions 2 and 5 create a balance of electron-withdrawing and electron-donating effects. This compound’s high purity (>97%) makes it suitable for precise synthetic applications . 5-Chloro-2-methoxybenzonitrile (): A positional isomer of the target compound, with methoxy at position 2 and chloro at 5. The methoxy group’s strong electron-donating nature may enhance reactivity in electrophilic substitutions compared to methyl-substituted analogs . 2-Amino-4-chloro-5-methoxybenzonitrile (): The amino group introduces basicity and nucleophilicity, enabling participation in coupling reactions (e.g., Suzuki-Miyaura). Its 97% purity suggests use in drug discovery .
Physicochemical Properties: Molecular Weight and Solubility: The target compound’s higher molecular weight (~181.6 vs. 151.59 for 2-Chloro-5-methylbenzonitrile) implies reduced solubility in non-polar solvents, which could influence reaction conditions. Stability: The methoxy group in the target compound may confer greater oxidative stability compared to amino-substituted derivatives .
Applications: Pharmaceuticals: Amino- and methoxy-substituted analogs (e.g., and ) are linked to bioactive molecule synthesis, such as kinase inhibitors or antimicrobial agents. Agrochemicals: Chloro and methoxy groups are common in herbicides; the target compound’s substituent arrangement may offer unique modes of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
